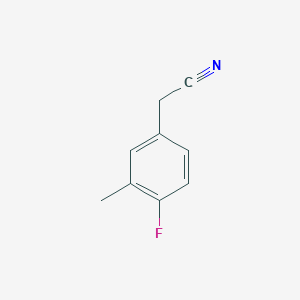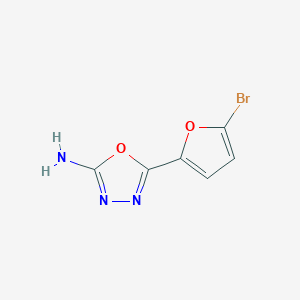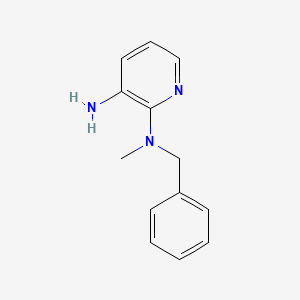
N-(4-clorofenil)-2-(4-aminofenoxi)acetamida
Descripción general
Descripción
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide, also known as 4-chloro-N-(2-chloro-4-aminophenoxy)acetanilide, is a chemical compound that has been studied for its potential applications in scientific research. It has been investigated for its ability to act as an inhibitor of enzymes, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Química Medicinal: Activadores Duales de GK y PPARγ
Este compuesto sirve como precursor para la síntesis de activadores duales de glucoquinasa (GK) y receptor activado por proliferador de peroxisomas gamma (PPARγ) . Estos activadores son importantes en el tratamiento de la diabetes, ya que desempeñan un papel en el metabolismo de la glucosa y la sensibilización a la insulina.
Ciencia de Materiales: Sintón para Agentes Hipoglucémicos
En ciencia de materiales, el compuesto se utiliza como un sintón de construcción para nuevos agentes hipoglucémicos . Su síntesis implica una reacción consecutiva que produce cristales muy puros, que luego se caracterizan mediante varios métodos espectroscópicos y cristalografía de rayos X.
Aplicaciones Industriales: Síntesis Química
El papel del compuesto en las aplicaciones industriales incluye su uso en procesos de síntesis química. Se sintetiza mediante un método sencillo que no requiere condiciones de reacción complejas, lo que lo hace adecuado para la producción a gran escala .
Impacto Ambiental: Estudios de Interacción No Covalente
Los estudios ambientales del compuesto implican analizar sus interacciones no covalentes a través del análisis de la superficie de Hirshfeld . Esto es crucial para comprender su destino ambiental y su impacto potencial.
Química Analítica: Caracterización y Análisis
La química analítica utiliza este compuesto en la caracterización y el análisis de nuevas entidades químicas. Se emplean técnicas como la espectroscopia de RMN, el análisis elemental y los estudios de DFT para determinar su estructura y propiedades .
Investigación Bioquímica: Desarrollo de Agentes Hipoglucémicos
En la investigación bioquímica, el compuesto es un actor clave en el desarrollo de agentes hipoglucémicos. Su síntesis y caracterización contribuyen a comprender su mecanismo de acción a nivel molecular .
Farmacología: Diseño y Desarrollo de Fármacos
Farmacológicamente, se utiliza en el diseño y desarrollo de fármacos, particularmente en la creación de moléculas que pueden interactuar con objetivos biológicos específicos para modular su actividad en el tratamiento de enfermedades .
Ciencia Agrícola: Química de Pesticidas y Herbicidas
Por último, en la ciencia agrícola, los derivados del compuesto podrían explorarse por su posible uso en la química de pesticidas y herbicidas, contribuyendo al desarrollo de nuevas formulaciones para la protección de cultivos .
Propiedades
IUPAC Name |
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZOTDJQIOUVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)



![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)





